Cas no 66956-58-9 (1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one)

1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one structure
66956-58-9 structure
Product Name:1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one
CAS No:66956-58-9
MF:C11H9ClN2O
MW:220.65496134758
CID:1090660
PubChem ID:20303417
Update Time:2025-04-23

1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone
    • 1-(3-chloro-4-pyrazol-1-ylphenyl)ethanone
    • 1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one
    • 1-(3-chloro-4-(1H-pyrazol-1-yl)phenyl)ethan-1-one
    • 1-[3-Chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
    • EN300-1292449
    • SCHEMBL11494447
    • DTXSID10604856
    • AKOS012206105
    • 66956-58-9
    • Inchi: 1S/C11H9ClN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3
    • InChI Key: RRBPRVGMNKFFKN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C)=O)C=CC=1N1C=CC=N1

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.9Ų

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Additional information on 1-3-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one

1-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone

The compound 1-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is a synthetic organic molecule with unique structural features that make it an interesting subject of study in the field of biomedical research. This compound belongs to the class of aromatic ketones, characterized by its 3-Chloro-4-(1H-pyrazol-1-yl)phenyl group attached to an ethanone moiety. The presence of the chlorinated aromatic ring and the pyrazole substituent introduces significant electronic and steric effects, which can influence its reactivity and biological activity.

Recent studies have highlighted the potential of pyrazole-containing compounds in various biomedical applications, including anticancer drug development. The 1H-pyrazol-1-yl group is known to enhance the pharmacokinetic properties of molecules, making them more suitable for therapeutic use. Additionally, the ethanone moiety contributes to the compound's lipophilicity, which can affect its ability to cross biological membranes and interact with cellular targets.

One of the most promising applications of 1-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is in the realm of antineoplastic agents. Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers.

Furthermore, this compound has shown remarkable selectivity towards cancer cells, minimizing toxicity to normal cellular compartments. This attribute is crucial for the development of targeted therapies with enhanced safety profiles. The combination of its structural features and biological activity positions it as a potential candidate for further exploration in clinical trials.

Another area of interest lies in the compound's synthetic versatility. Its modular structure allows for straightforward modification to optimize its pharmacological properties. For instance, altering the substituents on the pyrazole ring or modifying the ethanone moiety can lead to derivatives with improved bioavailability and enhanced target engagement.

Recent advancements in crystallography have provided valuable insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies have revealed that the 3-Chloro-4-(1H-pyrazol-1-yl)phenyl group adopts a conformation that facilitates interactions with key residues in target proteins. This structural information is instrumental in guiding medicinal chemists in designing more effective rational drugs.

Moreover, computational studies using molecular docking techniques have confirmed the compound's ability to bind to critical pockets in receptor molecules, such as those involved in signal transduction pathways. These findings underscore its potential as a precision medicine tool, where therapeutic agents are tailored to specific genetic and molecular profiles of individual patients.

In summary, 1-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone represents a valuable addition to the arsenal of bioactive compounds under investigation in contemporary biomedical research. Its unique combination of structural features and biological activity positions it as a promising candidate for drug development, particularly in the treatment of intractable cancers. Continued research into its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation in preclinical models will be essential to unlocking its full therapeutic potential.

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